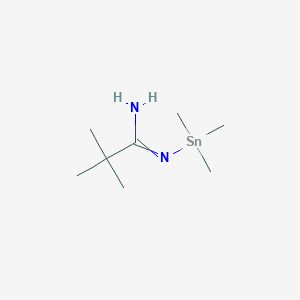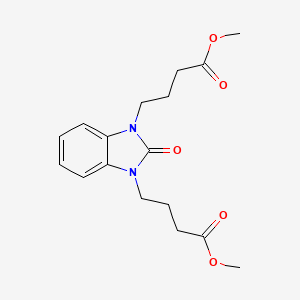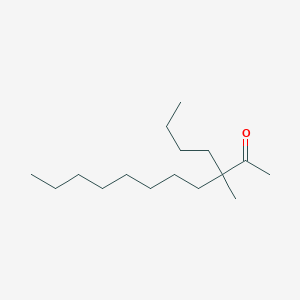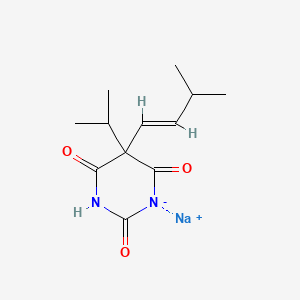
(2-Bromopropanoyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopropanoyl)propanedinitrile is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of propanedinitrile, featuring a bromine atom attached to the second carbon of the propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopropanoyl)propanedinitrile can be achieved through the bromination of propanedinitrile. One common method involves the reaction of propanedinitrile with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopropanoyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones
Scientific Research Applications
(2-Bromopropanoyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Bromopropanoyl)propanedinitrile involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound reactive towards nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionyl bromide: Similar in structure but with two bromine atoms attached to the propanoyl group.
Propanedinitrile: The parent compound without the bromine substitution.
Bromomalononitrile: Another brominated nitrile with different substitution patterns .
Uniqueness
(2-Bromopropanoyl)propanedinitrile is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Properties
CAS No. |
65369-36-0 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(2-bromopropanoyl)propanedinitrile |
InChI |
InChI=1S/C6H5BrN2O/c1-4(7)6(10)5(2-8)3-9/h4-5H,1H3 |
InChI Key |
OPZPVEUHQVVTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


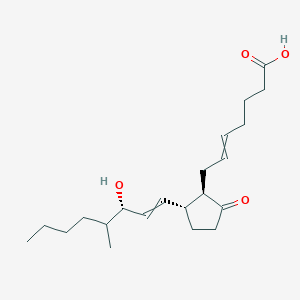
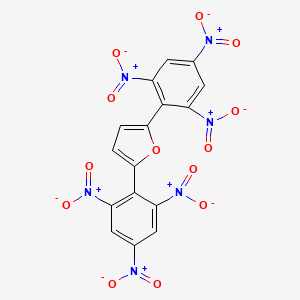
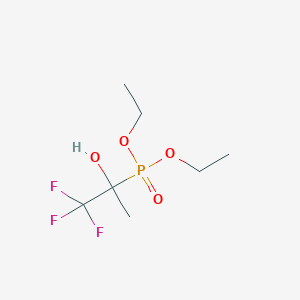
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
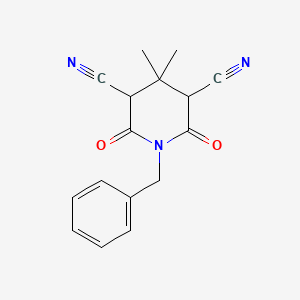
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

